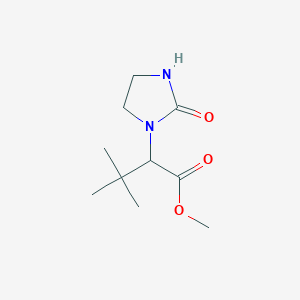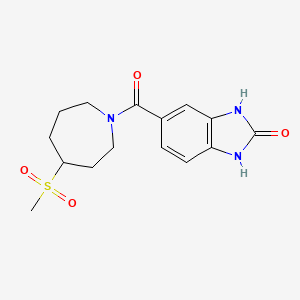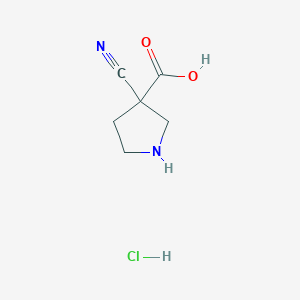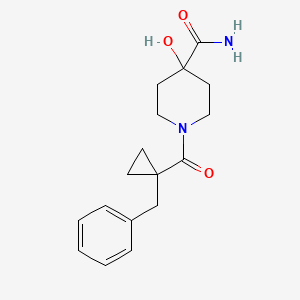
methyl3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate is a multi-purpose compound that has been extensively studied in the fields of chemistry, biology, and medicine. It is known for its unique structure, which includes an imidazolidinone ring, making it a valuable compound for various applications.
Vorbereitungsmethoden
The synthesis of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves several steps. One common method includes the reaction of 3,3-dimethylbutanoic acid with an imidazolidinone derivative under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring can be modified with different substituents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate involves its interaction with specific molecular targets. The imidazolidinone ring plays a crucial role in its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate can be compared with other similar compounds, such as:
- Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)propanoate
- Methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)pentanoate These compounds share similar structures but differ in the length of the carbon chain attached to the imidazolidinone ring. The unique structure of methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate makes it particularly useful for specific applications where the balance of hydrophobic and hydrophilic properties is crucial .
Eigenschaften
IUPAC Name |
methyl 3,3-dimethyl-2-(2-oxoimidazolidin-1-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)7(8(13)15-4)12-6-5-11-9(12)14/h7H,5-6H2,1-4H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVRBMBAFUBQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1CCNC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(2,4-difluorophenyl)oxan-4-yl]-6-methylpyridine-2-carboxamide](/img/structure/B7441350.png)
![N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide](/img/structure/B7441360.png)
![3-methyl-N-[1-(3-methylbutanoyl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B7441379.png)
![(3,4-Dimethoxy-2-methylphenyl)-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7441394.png)
![1-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7441400.png)



![2-{1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)azetidin-3-yl}acetic acid](/img/structure/B7441429.png)
![N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7441430.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[[1-(4-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7441431.png)

![(3-Cyclopropyl-1,2-oxazol-5-yl)-[3-ethyl-3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7441445.png)
![3-[(3-methoxyphenyl)methylsulfonyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7441451.png)
